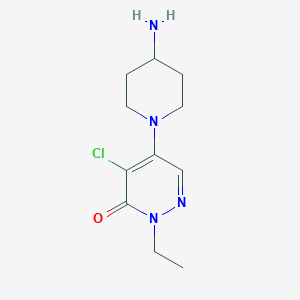
5-(4-Aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with an aminopiperidine group, a chlorine atom, and an ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Aminopiperidine Group: The aminopiperidine group can be introduced via nucleophilic substitution reactions, where the piperidine derivative reacts with a suitable leaving group on the pyridazine ring.
Chlorination and Ethylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-(4-Aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorine and aminopiperidine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyridazine derivatives with new functional groups replacing the chlorine or aminopiperidine groups.
科学研究应用
5-(4-Aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor antagonists.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its interaction with various biomolecules.
Industrial Applications: Used in the development of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 5-(4-Aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopiperidine group can form hydrogen bonds and electrostatic interactions with active sites, while the pyridazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Chloro-2-ethylpyridazine: Lacks the aminopiperidine group, resulting in different chemical and biological properties.
5-(4-Methylpiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of an amino group on the piperidine ring.
5-(4-Aminopiperidin-1-yl)-2-ethylpyridazin-3(2H)-one: Lacks the chlorine atom, affecting its reactivity and interactions.
Uniqueness
5-(4-Aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the aminopiperidine and chlorine groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
属性
分子式 |
C11H17ClN4O |
|---|---|
分子量 |
256.73 g/mol |
IUPAC 名称 |
5-(4-aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C11H17ClN4O/c1-2-16-11(17)10(12)9(7-14-16)15-5-3-8(13)4-6-15/h7-8H,2-6,13H2,1H3 |
InChI 键 |
MOWDGLLJTCUSOZ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C(=C(C=N1)N2CCC(CC2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



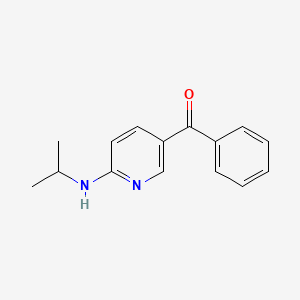
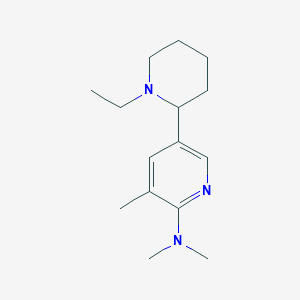
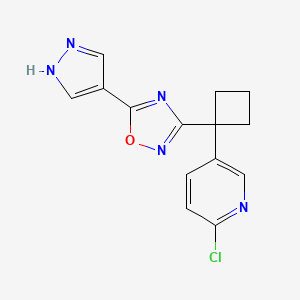

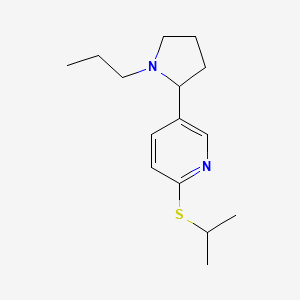
![2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11801973.png)
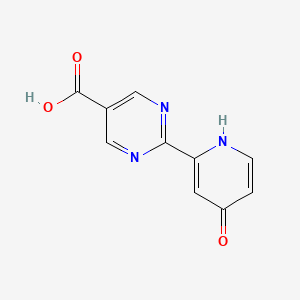

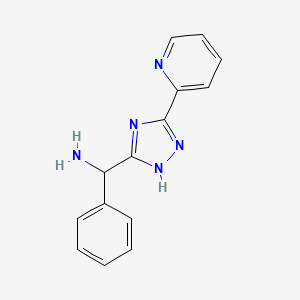
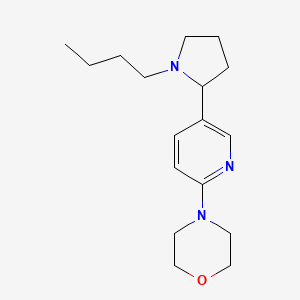

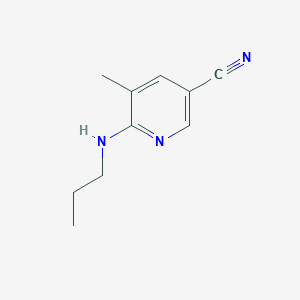
![3-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802053.png)
